molecular formula C7H5ClF3NO B8526691 5-Chloro-alpha-(trifluoromethyl)pyridine-2-methanol

5-Chloro-alpha-(trifluoromethyl)pyridine-2-methanol

Cat. No. B8526691
M. Wt: 211.57 g/mol
InChI Key: IGZQNCMMZLCGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-alpha-(trifluoromethyl)pyridine-2-methanol is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H

InChI Key

IGZQNCMMZLCGRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloropicolinaldehyde (0.505 g, 3.57 mmol) in THF (7 mL) at 0° C. were added (trifluoromethyl)trimethylsilane (0.685 mL, 4.63 mmol) and tetra-N-butylammonium fluoride (1 M in THF, 0.036 mL, 0.036 mmol). The reaction mixture was stirred at 0° C. for 15 min and diluted with water (10 mL) and additional tetra-N-butylammonium fluoride (1 M in THF, 2.0 mL, 2.0 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 30 min. The reaction mixture was diluted with EtOAc, the organic phase was separated and washed with water, brine and dried over MgSO4. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel (5% to 20% EtOAc in heptane) to give the title compound (0.643 g, 3.04 mmol, 85% yield) as a yellow oil. MS m/z=211.9 [M+H]+. Calculated for C7H5ClF3NO 211.0.
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
0.685 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.036 mL
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

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